

Application Notes and Protocols for Ammonium Tetrathiomolybdate (ATTM) in Preclinical Animal Models

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Compound of Interest

Compound Name: Ammonium tetrathiomolybdate

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These application notes provide a comprehensive overview of the dosing and administration of **Ammonium Tetrathiomolybdate** (ATTM), a potent copper chelator, in various animal models for preclinical research. The information compiled herein is intended to guide the design and execution of in vivo studies exploring the therapeutic potential of ATTM in fields such as oncology, inflammation, and metabolic diseases.

Introduction and Mechanism of Action

Ammonium tetrathiomolybdate (ATTM), with the chemical formula $(\text{NH}_4)_2\text{MoS}_4$, is a sulfur-containing molybdenum compound that functions as a high-affinity copper chelator.[1] Initially developed for treating copper toxicosis, such as Wilson's disease, its mechanism has garnered significant interest in other therapeutic areas.[2][3] Copper is an essential cofactor for numerous enzymes involved in critical cellular processes, including angiogenesis, inflammation, and cell proliferation. Many tumors exhibit an abnormally high demand for copper.[4]

ATTM exerts its biological effects primarily through systemic copper depletion. It forms a stable tripartite complex with serum albumin and copper, rendering the copper biologically unavailable for cellular uptake.[5] By reducing the levels of bioavailable copper, ATTM effectively inhibits copper-dependent enzymes and signaling pathways. Key pathways modulated by ATTM

include the inhibition of angiogenesis (blood vessel formation) and the suppression of pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][5] This anti-angiogenic and anti-inflammatory activity forms the basis of its investigation as an anti-cancer agent.[2][3][5]

Quantitative Data: Dosing and Administration

Summary

The following tables summarize established dosing regimens for ATTM across different animal models and research applications.

Table 1: ATTM Dosing in Rodent Models

Animal Model	Research Area/Disease	Route of Administration	Dose Regimen	Key Findings / Reference
Mouse	Inflammation (LPS-induced)	Oral Gavage	30 mg/kg, daily for 21 days	Effectively reduced serum ceruloplasmin, an indicator of copper status.[6]
Mouse	Breast Cancer (Allograft/Xenograft)	In Drinking Water	0.015 - 0.030 mg/mL, continuously	Synergistically inhibited tumor progression when combined with cisplatin.[2][3]
Mouse	Head and Neck Squamous Cell Carcinoma	Oral Gavage	5 mg/kg (1 mg/dose), 5x/week for 2 weeks	Enhanced the anti-tumor effect of cisplatin and suppressed the cisplatin efflux transporter ATP7B.[7]

Table 2: ATTM Dosing in Larger Animal Models

Animal Model	Research Area/Disease	Route of Administration	Dose Regimen	Key Findings / Reference
Dog	Pharmacokinetic s Study	Intravenous (IV) & Oral (Capsule)	1 mg/kg, single dose	Oral bioavailability was variable (21 ± 22%). IV administration showed a half-life of ~27.7 hours.[8]
Dog	Copper-Associated Hepatopathy	Oral (Capsule)	~0.56 mg/kg, four times daily for 6-12 weeks	Resulted in significant decreases in hepatic copper concentrations. [9][10]
Sheep	Chronic Copper Poisoning	Subcutaneous (SC)	3.4 mg/kg, every other day for 3 doses	Substantially reduced liver copper content and mortality.[11]
Sheep	Chronic Copper Poisoning	Intravenous (IV)	50 - 100 mg, twice weekly	Prevented hemolytic crisis and decreased liver copper levels.[12]

Experimental Protocols

The following are detailed protocols for the preparation and administration of ATTM in a research setting. Adherence to institutional guidelines (IACUC) for animal handling and welfare is mandatory.

Protocol: Preparation of ATTM Solution for Administration

This protocol describes the preparation of ATTM for oral gavage and intravenous administration based on common practices in published literature.

Materials:

- **Ammonium Tetrathiomolybdate** (ATTM) powder (e.g., Sigma-Aldrich)
- Sterile, deionized or doubly distilled water[6]
- Sterile 0.9% NaCl solution (Saline)[8]
- 0.2- μ m syringe filter[8]
- Sterile vials
- Analytical balance and appropriate personal protective equipment (PPE)

Procedure for Oral Gavage Solution (e.g., 3 mg/mL):[6]

- Under a chemical fume hood, weigh the desired amount of ATTM powder.
- Dissolve the ATTM powder in sterile, doubly distilled water to achieve the final desired concentration (e.g., 3 mg/mL).
- Vortex or stir the solution until the ATTM is completely dissolved. The solution should be a characteristic deep red color.
- Prepare fresh daily. Protect the solution from light if stored for a few hours before use.

Procedure for Intravenous (IV) Solution (e.g., 5 mg/mL):[8]

- Under sterile conditions (e.g., in a biological safety cabinet), weigh the desired amount of ATTM powder.
- Dissolve the ATTM in sterile 0.9% NaCl solution to create a stock solution (e.g., 5 mg/mL).
- Draw the solution into a sterile syringe.
- Attach a 0.2- μ m syringe filter to the syringe.

- Filter the solution into a sterile vial to ensure sterility and remove any particulates.
- This sterile stock solution can then be diluted with sterile saline to the final concentration required for injection.

Protocol: Administration of ATTM to Mice via Oral Gavage

This protocol provides a step-by-step guide for the oral administration of an ATTM solution to a mouse.

Materials:

- Prepared ATTM solution
- Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped)
- 1 mL syringe
- Animal scale

Procedure:

- Weigh the mouse to calculate the precise volume of ATTM solution to be administered.
- Draw the calculated volume into the 1 mL syringe fitted with the gavage needle.
- Gently but firmly restrain the mouse, ensuring control of the head to prevent movement.[\[13\]](#)
[\[14\]](#)
- With the mouse's head tilted slightly upwards to straighten the esophagus, carefully insert the gavage needle into the mouth.
- Advance the needle along the side of the mouth, over the tongue, and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

- Once the needle is properly positioned in the esophagus (a slight bulge may be felt externally), slowly depress the syringe plunger to deliver the solution.[15]
- Withdraw the needle smoothly and return the mouse to its cage.
- Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental tracheal administration.

Protocol: Administration of ATTM to Mice via Intraperitoneal (IP) Injection

This protocol outlines the procedure for administering ATTM via IP injection, a common route for systemic delivery.[15]

Materials:

- Prepared sterile ATTM solution
- Sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)
- Animal scale

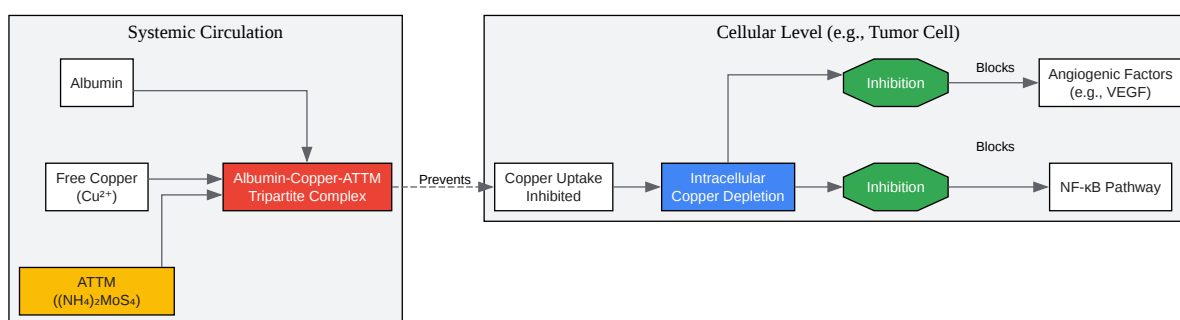
Procedure:

- Weigh the mouse to determine the correct injection volume.
- Draw the calculated volume of sterile ATTM solution into the syringe.
- Restrain the mouse securely on its back, tilting it slightly head-down. This allows the abdominal organs to shift away from the injection site.
- Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.[16]
- Insert the needle at a 15-30 degree angle into the peritoneal cavity.
- Gently aspirate (pull back the plunger) to ensure the needle has not entered a blood vessel or organ. If no fluid or blood enters the syringe, proceed.

- Inject the solution smoothly and steadily.
- Withdraw the needle and return the animal to its cage.
- Monitor the animal for any adverse reactions.

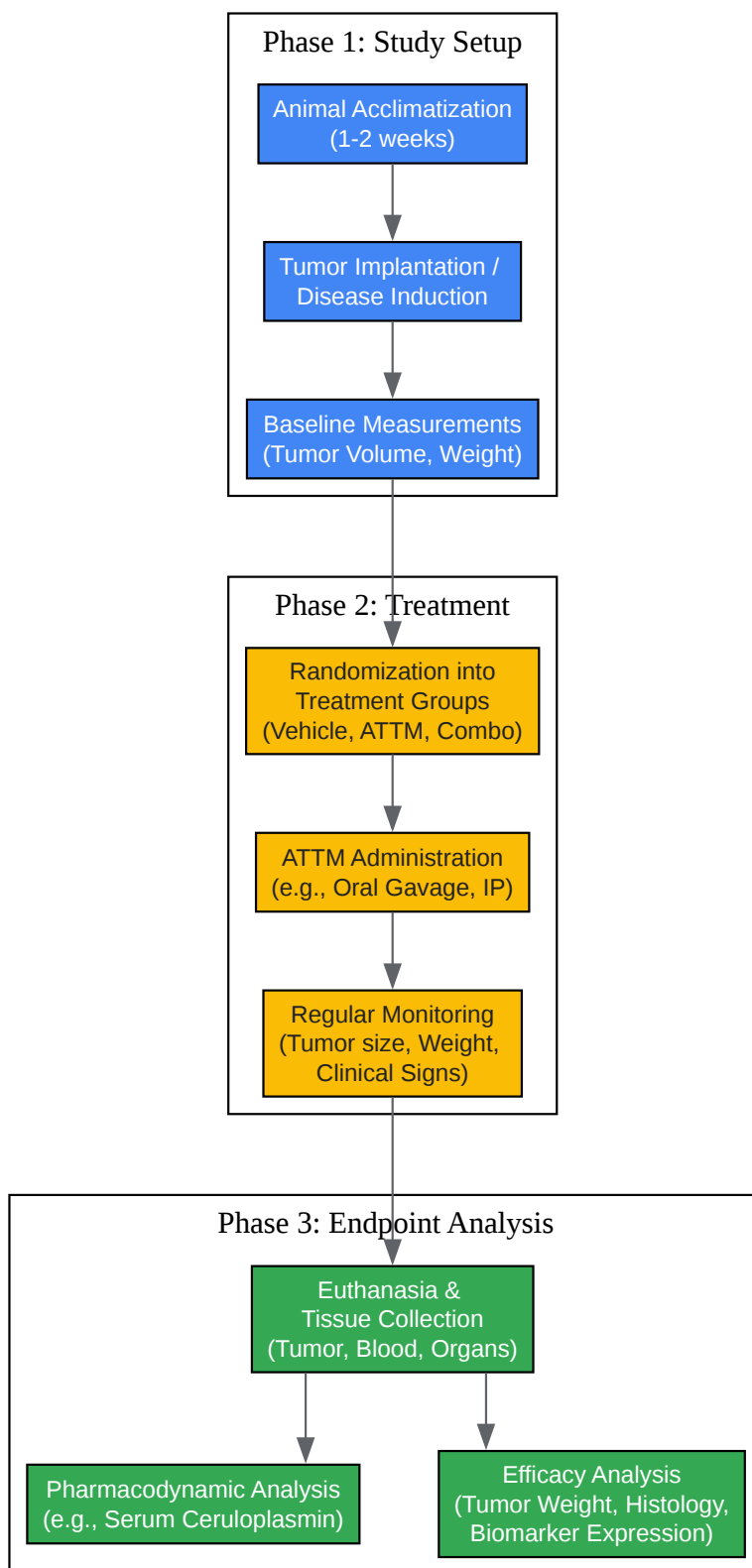
Visualized Pathways and Workflows

The following diagrams illustrate the mechanism of action of ATTM and a typical experimental workflow for an in vivo study.



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Caption: Mechanism of Action of **Ammonium Tetrathiomolybdate (ATTM)**.



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Caption: Typical workflow for an in vivo animal study using ATTM.

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